(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide
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Overview
Description
(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a carboxydecyl chain, and a benzo[d]thiazolylidene moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the carboxydecyl chain and the benzo[d]thiazolylidene group. Common reagents used in these reactions include bromine, carboxylic acids, and thiazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
(E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-1-(10-Carboxydecyl)-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolin-1-ium bromide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects. The pathways involved may include inhibition of DNA replication, disruption of protein synthesis, and interference with enzymatic activity.
Properties
Molecular Formula |
C29H35BrN2O2S |
---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
11-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoic acid;bromide |
InChI |
InChI=1S/C29H34N2O2S.BrH/c1-30-26-16-11-12-17-27(26)34-28(30)22-23-19-21-31(25-15-10-9-14-24(23)25)20-13-7-5-3-2-4-6-8-18-29(32)33;/h9-12,14-17,19,21-22H,2-8,13,18,20H2,1H3;1H |
InChI Key |
HVIUKFSPRKFJIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)CCCCCCCCCCC(=O)O.[Br-] |
Origin of Product |
United States |
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